tylosin tartrate
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Overview
Description
tylosin tartrate is a complex organic compound with a multifaceted structure. This compound is notable for its intricate arrangement of hydroxyl groups, oxan rings, and various functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions The initial step typically involves the formation of the oxan rings through cyclization reactions
Industrial Production Methods
Industrial production of this compound is challenging due to its complexity. It often involves the use of advanced techniques such as multi-step synthesis, chromatography for purification, and high-performance liquid chromatography (HPLC) for quality control. The process requires stringent conditions to ensure the correct stereochemistry and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: Introduction of additional hydroxyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as dimethylamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Dimethylamine, various alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with different functional groups and stereochemistry.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activity. Its hydroxyl groups and other functional groups make it a candidate for interactions with biological molecules.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its complex structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl groups and other functional groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biological molecules. These interactions can modulate the activity of these molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydroxybutanedioic acid: A simpler compound with fewer functional groups.
4,5-dihydroxy-4,6-dimethyloxan-2-yl: A compound with a similar oxan ring structure.
5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl: Another compound with a similar oxan ring and hydroxyl groups.
Uniqueness
The uniqueness of tylosin tartrate lies in its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific fields.
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;(4S,5R,6R,7S,9R,11E,13Z,15R,16S)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2S,3S,4S,5S,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H75NO17.C4H6O6/c1-13-32-29(21-57-44-41(56-12)40(55-11)36(51)25(5)59-44)16-22(2)14-15-30(48)23(3)17-28(20-47)38(24(4)31(49)18-33(50)61-32)63-43-37(52)35(46(9)10)39(26(6)60-43)62-34-19-45(8,54)42(53)27(7)58-34;5-1(3(7)8)2(6)4(9)10/h14-16,20,23-29,31-32,34-44,49,51-54H,13,17-19,21H2,1-12H3;1-2,5-6H,(H,7,8)(H,9,10)/b15-14+,22-16-;/t23-,24-,25+,26-,27+,28-,29-,31+,32+,34+,35-,36+,37-,38-,39-,40+,41+,42+,43+,44+,45-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUBJGFRKYSIEG-RDEFTMJXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](/C=C(\C=C\C(=O)[C@@H](C[C@@H]([C@@H]([C@@H]([C@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)C=O)C)/C)CO[C@@H]4[C@H]([C@H]([C@H]([C@@H](O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H81NO23 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1052.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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